2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid
Description
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid (CAS 1000515-83-2) is a fluorinated pyridine derivative with a cyano group and an acetic acid moiety at the 2-position of the pyridine ring. Its molecular formula is C₇H₆FNO₂, with a molar mass of 155.13 g/mol and a predicted pKa of 3.90 . The compound is hygroscopic and stored at 2–8°C to maintain stability. It is primarily used in research settings for synthesizing heterocycles, pharmaceuticals, and materials science applications due to its electron-withdrawing fluorine and reactive cyano group .
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-cyano-2-(5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13) |
InChI Key |
RSYKQUGTIZTQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid typically involves the reaction of 5-fluoropyridine with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoropyridinyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed :
2-(3-Fluoropyridin-2-yl)acetic acid (CAS 1000524-32-2): Lacks the cyano group but retains the acetic acid and fluorine at the pyridine 3-position .
2-(4,5-Difluoropyridin-2-yl)acetic acid (CAS 1803789-56-1): Contains two fluorines on the pyridine ring, enhancing electron-withdrawing effects .
2-[(5-cyanopyridin-2-yl)amino]acetic acid (CAS 1017051-97-6): Features an amino linker between the pyridine and acetic acid, with a cyano group at the pyridine 5-position .
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1215583-64-4): Includes a trifluoromethyl group and two fluorines, significantly increasing lipophilicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid | C₇H₆FNO₂ | 155.13 | 3.90 | 265 (predicted) | Cyano, 5-F-pyridinyl, acetic acid |
| 2-(3-Fluoropyridin-2-yl)acetic acid | C₇H₆FNO₂ | 155.13 | N/A | N/A | 3-F-pyridinyl, no cyano |
| 2-(4,5-Difluoropyridin-2-yl)acetic acid | C₇H₅F₂NO₂ | 173.12 | N/A | N/A | Di-F, pyridinyl, acetic acid |
| 2-[(5-cyanopyridin-2-yl)amino]acetic acid | C₈H₇N₃O₂ | 177.16 | N/A | N/A | Amino linker, cyano on pyridine |
| Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid | C₈H₄F₅NO₂ | 241.12 | N/A | N/A | CF₃, di-F, enhanced lipophilicity |
Key Observations :
- The cyano group in the main compound lowers pKa (~3.90) compared to non-cyano analogs, enhancing acidity .
- Fluorine substitution increases electron-withdrawing effects: Difluoro derivatives (e.g., CAS 1803789-56-1) are stronger acids but may suffer from reduced solubility in polar solvents .
- Amino linkers (e.g., CAS 1017051-97-6) introduce hydrogen-bonding capacity, altering reactivity in coupling reactions .
This compound :
- Used in peptide synthesis (similar to OxymaPure in ) and heterocycle formation (e.g., pyrroles, pyrimidines) via nucleophilic cyano group reactions .
- The fluorine atom directs regioselectivity in electrophilic substitutions, enabling precise functionalization .
Stability and Reactivity
- Hydrochloride Salt Form (CAS 1795504-70-9): The main compound forms stable salts, aiding purification .
- Fluorine Substitution : While increasing stability against oxidation, multiple fluorines (e.g., CAS 1803789-56-1) may complicate synthesis due to steric and electronic effects .
Theoretical and Experimental Insights
- Density Functional Theory (DFT) Studies (): Cyano-acetic acid derivatives are modeled for dye-sensitized solar cells (DSSCs). The main compound’s electron-withdrawing groups align with optimal donor-π-acceptor (D-π-A) configurations for photovoltaic efficiency .
- Synthetic Yields: The main compound is synthesized in 64% yield (method in ), lower than phenyl-substituted analogs (87%), likely due to steric hindrance from the cyano group .
Biological Activity
2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is a pyridine derivative that has garnered attention for its significant biological activity. This compound features both cyano and fluoropyridinyl groups, which contribute to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅F₁N₂O₂. The structural components include:
- Cyano group : Acts as an electrophile, enhancing reactivity.
- Fluoropyridinyl group : Participates in hydrogen bonding with biological molecules.
These functional groups allow the compound to modulate various biochemical pathways, which is crucial for its therapeutic effects.
The mechanism of action of this compound involves interactions with specific molecular targets. The cyano group enhances electrophilic characteristics, while the fluoropyridinyl group may facilitate binding to biological targets through hydrogen bonding. This dual functionality is believed to play a role in its observed biological activities.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.93 | Induction of apoptosis via caspase activation |
| U-937 | 0.48 | Cell cycle arrest at G1 phase |
| CEM-13 | 0.78 | Modulation of signaling pathways |
The compound's ability to induce apoptosis and arrest cell proliferation positions it as a promising candidate for cancer therapy.
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory activity. The fluorinated pyridine structure enhances its binding affinity to inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity :
- A recent study assessed the cytotoxic effects of this compound against various leukemia and solid tumor cell lines. Results indicated significant cytotoxicity, with IC₅₀ values ranging from 0.48 µM to 1.93 µM across different cell lines .
-
Mechanistic Studies :
- Flow cytometry assays revealed that the compound triggers apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways . This suggests a clear mechanism by which the compound exerts its anticancer effects.
-
Potential Anti-inflammatory Applications :
- In pharmacological assessments, the compound showed promise as an anti-inflammatory agent by modulating neurotransmitter systems and interacting with inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
